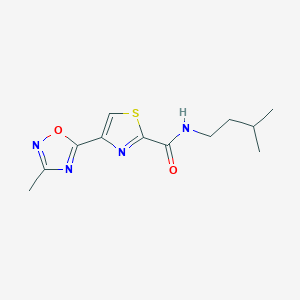
N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has shown promising results in various studies.
作用机制
The mechanism of action of N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is not yet fully understood. However, studies have shown that it works by inhibiting specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins involved in inflammation. It has also been found to inhibit the activity of certain receptors, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation. It has also been found to have anti-tumor and anti-cancer properties by inhibiting the activity of specific receptors involved in tumor growth and angiogenesis. Additionally, it has been found to have anti-microbial properties against various bacterial strains.
实验室实验的优点和局限性
One of the significant advantages of using N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide in lab experiments is its potential applications in various scientific research areas. It has shown promising results in drug discovery, anti-inflammatory, anti-tumor, anti-cancer, anti-microbial, and neuroscience research. However, one of the limitations of using this compound is its potential toxicity. It is essential to conduct further studies to determine the optimal dosage and minimize any potential side effects.
未来方向
There are several future directions for research on N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide. One of the areas that require further investigation is its potential applications in drug discovery. Studies need to be conducted to determine the optimal dosage and any potential side effects. Additionally, further research is required to determine the mechanism of action of this compound fully. Finally, studies can be conducted to investigate its potential applications in other scientific research areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
This compound is a chemical compound that has shown promising results in various scientific research areas. It has potential applications in drug discovery, anti-inflammatory, anti-tumor, anti-cancer, anti-microbial, and neuroscience research. However, further research is required to determine the optimal dosage and any potential side effects. Additionally, studies need to be conducted to determine the mechanism of action of this compound fully. Overall, this compound has the potential to be a valuable tool in scientific research.
合成方法
N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is synthesized using a multistep process. The first step involves the synthesis of 3-methyl-1,2,4-oxadiazol-5-amine, which is then reacted with 2-bromoacetic acid to form 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid. This intermediate is then reacted with thioamide to form N-(2-carboxyethyl)-3-methyl-1,2,4-oxadiazol-5-ylthiourea. Finally, this compound is reacted with isopentylamine to form this compound.
科学研究应用
N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide has shown potential applications in various scientific research areas. One of the significant applications of this compound is in the field of drug discovery. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have also shown that this compound has the potential to act as an anti-microbial agent against various bacterial strains. Additionally, it has been found to have potential applications in the field of neuroscience, where it can be used to study the role of specific receptors in the brain.
属性
IUPAC Name |
N-(3-methylbutyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-7(2)4-5-13-10(17)12-15-9(6-19-12)11-14-8(3)16-18-11/h6-7H,4-5H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINXYEUCFSRBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC(=N2)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

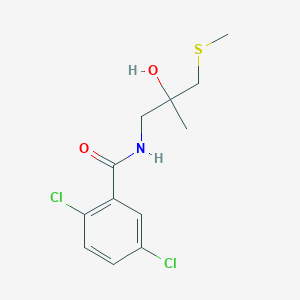
![N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3019894.png)
![4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3019897.png)
![N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide](/img/structure/B3019900.png)
![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019903.png)
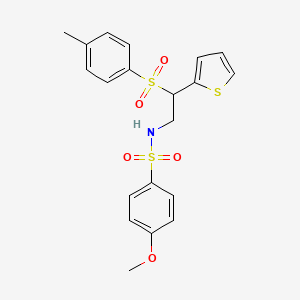
![methyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3019906.png)

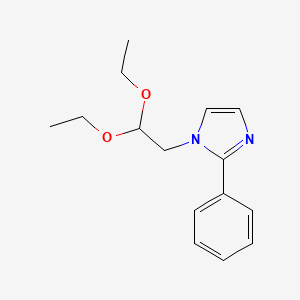
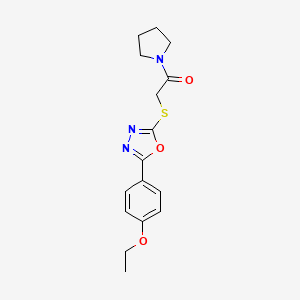
![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)
